molecular formula C13H11NO3S B5412643 2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid

2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid

Cat. No.: B5412643
M. Wt: 261.30 g/mol
InChI Key: ABOQOKLVSWHURM-YPKPFQOOSA-N
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Description

2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid is a complex organic compound featuring a thiophene ring, a phenylcarbonimidoyl group, and an acetic acid moiety. This compound is part of the broader class of thiophene derivatives, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid typically involves the condensation of a thiophene derivative with a phenylcarbonimidoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbonimidoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions, stabilizing the compound within the target site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-12(16)8-10-6-7-11(18-10)13(14-17)9-4-2-1-3-5-9/h1-7,17H,8H2,(H,15,16)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOQOKLVSWHURM-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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